Introduction: Situating a Niche Molecule in a Powerful Chemical Class
Introduction: Situating a Niche Molecule in a Powerful Chemical Class
An In-depth Technical Guide to the Core Chemical Properties of 2,5-Dichloro-4-fluorobenzenesulfonamide
Disclaimer: The specific compound 2,5-Dichloro-4-fluorobenzenesulfonamide is a novel or sparsely documented chemical entity in publicly accessible scientific literature. Consequently, this guide has been constructed by leveraging expert knowledge of sulfonamide chemistry and by extrapolating data from structurally analogous compounds. All properties and protocols should be considered predictive and require experimental validation.
The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The introduction of halogen substituents, particularly chlorine and fluorine, provides a powerful tool for modulating a molecule's physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, binding affinity, and membrane permeability.[3] Chlorine substitution can likewise influence electronic properties and provide vectors for further synthetic elaboration.
This guide provides a detailed technical overview of the anticipated chemical properties of 2,5-Dichloro-4-fluorobenzenesulfonamide. While direct experimental data is limited, we will construct a comprehensive profile based on established principles of physical organic chemistry and data from closely related analogs. This document is intended for researchers, scientists, and drug development professionals who may utilize this or similar compounds as building blocks or lead structures in their research endeavors.
Molecular Structure and Identification
The fundamental identity of a compound is rooted in its structure. The arrangement of atoms in 2,5-Dichloro-4-fluorobenzenesulfonamide dictates its reactivity, physical properties, and potential biological interactions.
Caption: Proposed two-step synthesis of 2,5-Dichloro-4-fluorobenzenesulfonamide.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2,5-Dichloro-4-fluorobenzenesulfonyl chloride
This procedure is based on established methods for the chlorosulfonation of aromatic compounds. [4]
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Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution) to neutralize the HCl gas byproduct.
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Reaction: Charge the flask with 1,4-dichloro-2-fluorobenzene (1.0 eq). Cool the flask in an ice-water bath to 0-5 °C.
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Addition: Add chlorosulfonic acid (3.0-4.0 eq) dropwise via the dropping funnel to the stirred starting material, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will occur.
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Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours until the reaction is complete (monitor by TLC or GC-MS).
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Work-up: Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice. The sulfonyl chloride intermediate will precipitate as a solid.
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Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral. Dry the product under vacuum.
Step 2: Synthesis of 2,5-Dichloro-4-fluorobenzenesulfonamide
This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride with ammonia.
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Setup: In a fume hood, dissolve the crude 2,5-dichloro-4-fluorobenzenesulfonyl chloride (1.0 eq) from Step 1 in a suitable solvent like acetone or THF in a round-bottom flask.
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Reaction: Cool the solution in an ice bath and add concentrated aqueous ammonia (e.g., 28% NH₄OH) in excess dropwise.
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Completion: Stir the reaction mixture at room temperature for 1-2 hours.
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Work-up: Add water to the reaction mixture to precipitate the sulfonamide product.
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Isolation & Purification: Collect the crude product by vacuum filtration and wash with cold water. The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2,5-Dichloro-4-fluorobenzenesulfonamide. [5]
Anticipated Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation. The following section details the expected signals in key spectroscopic techniques.
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¹H NMR (in DMSO-d₆):
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δ ~8.0-8.2 ppm (doublet): Aromatic proton ortho to the fluorine and meta to the sulfonyl group.
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δ ~7.7-7.9 ppm (doublet): Aromatic proton meta to the fluorine and ortho to a chlorine.
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δ ~7.3-7.5 ppm (singlet, broad): Two protons from the sulfonamide (NH₂) group. This signal will exchange with D₂O.
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¹³C NMR (in DMSO-d₆):
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Six distinct signals are expected in the aromatic region (δ 115-160 ppm). The carbon attached to fluorine will show a large C-F coupling constant.
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¹⁹F NMR (in DMSO-d₆):
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A single resonance is expected, likely between -100 and -120 ppm, characteristic of a fluorine atom on a dichlorinated benzene ring.
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Infrared (IR) Spectroscopy (KBr pellet):
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3350-3250 cm⁻¹ (two bands): N-H stretching vibrations of the primary sulfonamide.
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~1350 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations, respectively. [6] * ~1250 cm⁻¹: C-F stretching vibration.
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~800-600 cm⁻¹: C-Cl stretching vibrations.
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Mass Spectrometry (EI or ESI):
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Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern of (M), (M+2), and (M+4) with an approximate ratio of 9:6:1 will be observed.
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Potential Applications in Drug Discovery & Chemical Biology
The sulfonamide functional group is a privileged scaffold in medicinal chemistry. Its derivatives are known to target a wide range of biological systems. [2]
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Carbonic Anhydrase Inhibition: The primary sulfonamide group (-SO₂NH₂) is the quintessential pharmacophore for inhibiting zinc-containing metalloenzymes, most notably carbonic anhydrases (CAs). [7]CAs are implicated in various diseases, including glaucoma, epilepsy, and certain types of cancer. [3][8]The dichlorofluoro-substitution pattern of the title compound could confer selectivity for specific CA isoforms.
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
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Kinase and Protease Inhibition: While less common than CA inhibition, certain sulfonamide derivatives have been developed as inhibitors of kinases and proteases, where the sulfonamide group can act as a hydrogen bond donor and acceptor.
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Antimicrobial and Anticancer Agents: The benzenesulfonamide core is found in various antimicrobial and anticancer drugs. [1]The specific halogenation pattern of 2,5-dichloro-4-fluorobenzenesulfonamide could lead to novel biological activities. For instance, a related analog has been identified as a dual-target inhibitor of mitochondrial complexes, a pathway crucial for cancer cell metabolism. [1]
Safety, Handling, and Storage
As a novel compound, the toxicological properties of 2,5-Dichloro-4-fluorobenzenesulfonamide have not been fully investigated. Therefore, it must be handled with care, assuming it is hazardous. The following precautions are based on data from analogous sulfonyl chlorides and sulfonamides. [9][10][11]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a laboratory coat, and safety glasses or goggles. [10]* Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [9]Avoid contact with skin and eyes. Wash hands thoroughly after handling.
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First Aid:
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. [10] * Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. [10] * Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. [10] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.
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Conclusion
2,5-Dichloro-4-fluorobenzenesulfonamide represents an intriguing chemical entity at the intersection of halogenated aromatics and the pharmacologically significant sulfonamide class. While direct experimental data remains to be published, this guide provides a robust, scientifically-grounded framework for its properties, synthesis, and potential applications. Its unique substitution pattern makes it a valuable building block for creating novel chemical probes and potential therapeutic agents, particularly in the realm of enzyme inhibition. As with any new compound, rigorous experimental validation of these predicted properties is the essential next step for any research program.
References
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Chemsrc. 2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide. [Link]
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Al-Wahaibi, L. H., et al. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon, 2024. [Link]
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PubChem. 4-Fluorobenzenesulfonamide. [Link]
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Research Square. 1H NMR, 13C NMR, 19F NMR and IR spectra of compound 4. [Link]
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PubChem. 2,5-Difluorobenzenesulfonamide. [Link]
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Gowda, B. T., et al. N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E, 2011. [Link]
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Angeli, A., et al. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 2024. [Link]
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Słoczyńska, K., et al. Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 2024. [Link]
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ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
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Angeli, A., et al. Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Chemistry – A European Journal, 2024. [Link]
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